2-(3-Fluoropropoxy)ethanol

Description

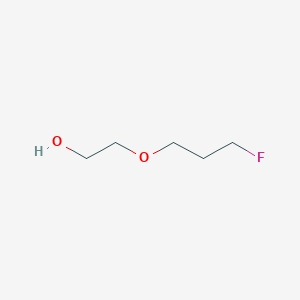

2-(3-Fluoropropoxy)ethanol is a fluorinated ether-alcohol compound characterized by a three-carbon fluorinated propoxy chain attached to an ethanol backbone. Fluorinated alcohols are known for their unique physicochemical properties, such as reduced hydrogen bonding capacity and enhanced thermal stability compared to non-fluorinated counterparts .

Properties

Molecular Formula |

C5H11FO2 |

|---|---|

Molecular Weight |

122.14 g/mol |

IUPAC Name |

2-(3-fluoropropoxy)ethanol |

InChI |

InChI=1S/C5H11FO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |

InChI Key |

DFUBQNCXLYYGQI-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCO)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoropropoxy)ethan-1-ol typically involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluoropropanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3-fluoropropoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropropoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluoropropoxy)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluoropropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Fluoropropoxy)ethanol with structurally or functionally related compounds, based on available evidence:

Key Observations:

Fluorination Effects: Fluorinated compounds like this compound likely exhibit lower surface tension and higher chemical inertness compared to non-fluorinated analogs (e.g., TPG) . Fluorine’s electron-withdrawing nature may reduce hydrogen bonding, impacting solubility in polar solvents relative to hydroxyl-rich compounds like TPG .

Toxicity Profile: Fluorinated ether-alcohols are generally less acutely toxic than phenolic derivatives (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol), which carry significant ocular and oral hazards .

Functional Group Influence: Amino-substituted analogs (e.g., 2-[2-(3-Aminopropoxy)ethoxy]ethanol) show enhanced reactivity for pharmaceutical synthesis but lack fluorinated analogs’ thermal stability .

Research Findings and Data Gaps

- Synthetic Feasibility : Fluoropropoxy groups are synthetically accessible via nucleophilic substitution reactions, as seen in related fluorinated ethers .

- Environmental Impact : Fluorinated alcohols may persist in ecosystems due to C-F bond stability, raising concerns highlighted in perfluorinated compound studies .

- Data Limitations: Direct studies on this compound’s toxicity, biodegradation, or industrial applications are absent in the evidence, necessitating further research.

Biological Activity

2-(3-Fluoropropoxy)ethanol is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H11FO2, indicating the presence of a fluorine atom and an ether functional group. Its structure can be represented as follows:

This compound is characterized by its hydrophilic alcohol group and lipophilic fluorinated alkyl chain, which may influence its interaction with biological systems.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its potential as a pharmaceutical agent. The following properties have been noted:

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of fluorinated ethanol derivatives. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Interaction with Receptors : Fluorinated compounds often show altered binding affinities to biological receptors compared to their non-fluorinated counterparts. For example, modifications in the structure of related compounds have led to enhanced selectivity for cannabinoid receptors, which could be extrapolated to understand the potential receptor interactions of this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Nucleophilic Substitution Reactions : The presence of the fluorine atom may enhance nucleophilicity in certain reactions, facilitating interactions with biological macromolecules such as proteins or nucleic acids .

- Modulation of Biological Pathways : Similar compounds have been shown to influence various signaling pathways, including those involved in inflammation and cellular proliferation. Understanding these pathways may provide insights into the therapeutic potential of this compound.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several ethanolamine derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Radiopharmaceutical Development

In radiopharmaceutical research, fluorinated compounds like this compound are being evaluated for their potential use in positron emission tomography (PET). The introduction of fluorine into molecular structures has been shown to improve imaging properties and metabolic stability in vivo .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety precautions for handling 2-(3-Fluoropropoxy)ethanol in laboratory settings?

- Methodological Answer : Follow protocols for fluorinated alcohols, including:

- Static discharge prevention (e.g., grounded equipment) and CO₂/dry chemical fire extinguishers .

- Immediate decontamination of skin exposure via water rinsing and removal of contaminated clothing .

- Storage in cool, ventilated areas with restricted access .

- Compliance with local waste disposal regulations for fluorinated compounds .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : Adapt strategies from analogous fluorinated ethoxy compounds:

- Nucleophilic substitution : React 3-fluoropropanol with ethylene oxide derivatives under basic conditions (e.g., NaH) to form the ether linkage .

- Purification : Use fractional distillation or column chromatography to isolate the product, monitoring purity via GC-MS .

Q. Which analytical techniques are effective for quantifying this compound in mixtures?

- Methodological Answer :

- GC-MS : Optimize ionization parameters (e.g., electron impact mode) for fluorinated ethers, referencing retention indices from similar compounds like perfluoroether carboxylic acids .

- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) for polar fluorinated alcohols, with MRM transitions tailored to fragmentation patterns .

Advanced Research Questions

Q. How can environmental persistence of this compound be assessed in aquatic systems?

- Methodological Answer :

- Field Sampling : Collect surface water samples and apply solid-phase extraction (SPE) using activated carbon cartridges, followed by LC-HRMS analysis to detect degradation products .

- Half-life Studies : Conduct photolysis experiments under simulated sunlight (e.g., UV lamps) and measure degradation kinetics via isotopic labeling (e.g., ¹⁸O/²H) .

Q. How do structural modifications (e.g., fluorinated alkoxy chain length) affect metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Assays : Incubate derivatives with hepatic microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF-MS .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like alcohol dehydrogenase .

Q. How can contradictions in toxicological data (e.g., reproductive vs. acute toxicity) be resolved for fluorinated ethanols?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies, adjusting for exposure duration and model organisms (e.g., zebrafish vs. rodents) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in reproductive tissues after subchronic exposure .

Data Contradiction Analysis

Q. What methodologies address discrepancies in reported bioaccumulation factors (BAFs) for fluorinated ethanols?

- Methodological Answer :

- Standardized Testing : Follow OECD Test Guideline 305 for BAF determination in aquatic organisms, controlling for lipid content and trophic transfer .

- Interlaboratory Comparisons : Validate results through round-robin studies using certified reference materials (e.g., NIST SRM 1947) .

Tables for Key Data

| Parameter | Method | Reference |

|---|---|---|

| Environmental Half-life | Photolysis (UV-Vis spectroscopy) | |

| Metabolic Stability | Hepatic Microsome Incubation | |

| Reproductive Toxicity Threshold | Zebrafish Embryotoxicity Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.